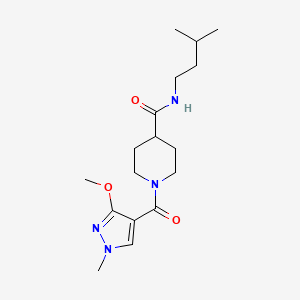![molecular formula C20H22N4O4 B6587762 phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate CAS No. 1234927-52-6](/img/structure/B6587762.png)
phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a phenyl ester group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the piperidine ring, followed by the introduction of the pyridine moiety and the phenyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost considerations, and the need for purity. Industrial methods often emphasize efficiency and scalability, employing advanced techniques such as automated synthesis and high-throughput screening to optimize the production process.
化学反应分析
Types of Reactions
Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under controlled temperature and pressure.
Substitution: Halogenating agents, acids, or bases in appropriate solvents and at specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.
科学研究应用
Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific target molecule.
相似化合物的比较
Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures, such as other piperidine derivatives or compounds containing pyridine moieties. The comparison can focus on aspects such as:
Structural Differences: Variations in the functional groups or overall molecular architecture.
Reactivity: Differences in the types of reactions they undergo and the conditions required.
Applications: Distinctions in their uses in scientific research, medicine, or industry.
属性
IUPAC Name |
phenyl 4-[[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-18(19(26)23-16-5-4-10-21-14-16)22-13-15-8-11-24(12-9-15)20(27)28-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWWPWZQAVDFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate](/img/structure/B6587687.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B6587703.png)
![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6587706.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide](/img/structure/B6587724.png)
![4-[benzyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6587729.png)
![N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587749.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6587754.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-methylethanediamide](/img/structure/B6587758.png)
![N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587760.png)
![N'-(2-methoxy-5-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587768.png)
![2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587776.png)
![methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate](/img/structure/B6587780.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6587782.png)
